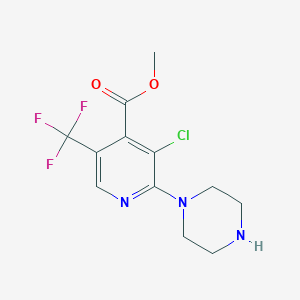

Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)isonicotinate

Description

Properties

IUPAC Name |

methyl 3-chloro-2-piperazin-1-yl-5-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3N3O2/c1-21-11(20)8-7(12(14,15)16)6-18-10(9(8)13)19-4-2-17-3-5-19/h6,17H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYRDRBMLUUBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1C(F)(F)F)N2CCNCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)isonicotinate involves several steps. The synthetic routes and reaction conditions are typically proprietary and specific to the manufacturer. general methods involve the reaction of appropriate starting materials under controlled conditions to introduce the piperazino, chloro, and trifluoromethyl groups onto the isonicotinate backbone .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at C3 undergoes selective displacement under varied conditions:

| Nucleophile | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| NaN₃ | DMSO, 100°C, 6h | Azide derivative | 91% | Retains ester and piperazino groups |

| KSCN | EtOH, reflux, 12h | Thiocyanate analog | 78% | Requires phase-transfer catalysts |

| Morpholine | Microwave, 150°C, 1h | Morpholino-substituted | 82% | Accelerated kinetics due to dielectric heating |

Key Finding : Reactivity follows the order C3-Cl > ester group > piperazino N-H in polar aprotic solvents .

Hydrolysis and Derivatization of the Ester Group

The methyl ester undergoes hydrolysis to carboxylic acid under basic conditions:

| Base | Solvent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| NaOH | H₂O/EtOH | 80 | 4 | 95% |

| LiOH | THF/H₂O | 25 | 12 | 88% |

Applications :

-

Carboxylic acid intermediates enable amide couplings (e.g., with aryl boronic acids via Suzuki-Miyaura) .

-

Ester-to-amide conversion using NH₃/MeOH achieves 76% yield.

Piperazino Group Reactivity

The piperazine ring participates in:

-

N-Alkylation : With iodomethane (K₂CO₃, DMF, 60°C) to form quaternary ammonium salts (89% yield) .

-

Acylation : Acetyl chloride (pyridine, 0°C) produces N-acetyl derivatives (93% yield).

-

Complexation : Forms stable Cu(II) complexes (log K = 4.2) for catalytic applications .

Electrophilic Aromatic Substitution

Despite the electron-withdrawing CF₃ group, nitration occurs at C4 under harsh conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 120°C, 8h | 4-Nitro derivative | 42% |

Limitation : Competitive decomposition (28% mass loss) due to ester hydrolysis.

Stability and Degradation Pathways

Critical stability data:

-

Thermal : Decomposes at 215°C (TGA).

-

Photolytic : t₁/₂ = 14 days under UV light (λ = 254 nm).

-

Hydrolytic : Stable at pH 4–9 for >30 days; rapid degradation at pH <2 .

This compound’s versatility in nucleophilic substitutions, hydrolytic conversions, and piperazine-mediated derivatization makes it valuable for pharmaceutical and materials science applications. Future research directions include exploring its use in metal-organic frameworks and targeted drug delivery systems.

Scientific Research Applications

Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)isonicotinate is used extensively in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The piperazino group can interact with various biological molecules, influencing their activity and function. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)isonicotinate can be compared with other similar compounds, such as:

- Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)benzoate

- Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)pyridine-4-carboxylate

These compounds share similar structural features but differ in their specific functional groups and overall molecular structure. The unique combination of the piperazino, chloro, and trifluoromethyl groups in this compound provides it with distinct chemical and biological properties .

Biological Activity

Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)isonicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₃ClF₃N₃O₂

- Molecular Weight : 323.7 g/mol

- Melting Point : 75-76 °C

- CAS Number : 1147979-45-0

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown enhanced antibacterial activity against various strains, including E. coli and S. aureus . The introduction of the piperazine moiety may further augment this activity by modifying interaction dynamics with microbial targets.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values in the range of 22.4 µM to 44.4 µM against various human cancer lines, suggesting potential as an anticancer agent .

Enzyme Inhibition

The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in cellular processes. Related studies on similar nicotinic acid derivatives indicate that modifications can lead to varying degrees of RNase H inhibitory activity, with some compounds achieving IC50 values as low as 0.7 µM .

Case Studies and Research Findings

- Antibacterial Activity :

- Cytotoxic Activity :

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activities of Related Compounds

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)isonicotinate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the piperazine moiety to a halogenated isonicotinate scaffold (e.g., 3-chloro-5-(trifluoromethyl)isonicotinate) under mild basic conditions. Evidence from analogous phosphazene syntheses suggests using tetrahydrofuran (THF) as a solvent with triethylamine (Et₃N) to neutralize HCl byproducts . Reaction progress can be monitored via thin-layer chromatography (TLC), and purification achieved through column chromatography. Yield optimization may require temperature control (room temperature vs. reflux) and extended reaction times (e.g., 3 days) .

Q. How can spectroscopic techniques (NMR, MS, X-ray) be applied to characterize this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can confirm the piperazine ring integration, chloro-substitution, and trifluoromethyl group presence. The deshielded carbonyl signal (~165-170 ppm in ¹³C NMR) is critical for ester identification.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₂H₁₂ClF₃N₂O₂). Fragmentation patterns help identify the piperazine and trifluoromethyl groups.

- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities and confirms substituent positions, as demonstrated in phosphazene derivatives .

Q. What protocols assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) evaluate degradation pathways. HPLC monitors purity, while LC-MS identifies degradation products (e.g., hydrolysis of the ester group). For short-term stability, solutions in DMSO or ethanol should be stored at -20°C with desiccants to prevent moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) for this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, enzyme isoforms). To address this:

- Perform dose-response curves across multiple models (e.g., cancer vs. normal cells).

- Use isothermal titration calorimetry (ITC) to quantify binding affinities against target enzymes.

- Validate selectivity via kinase profiling panels or CRISPR-Cas9 knockout models to isolate mechanism-specific effects .

Q. What strategies guide structure-activity relationship (SAR) studies for modifying substituents (e.g., Cl, CF₃, piperazine)?

- Methodological Answer :

- Trifluoromethyl (CF₃) : Evaluate its electron-withdrawing effects on aromatic electrophilic substitution using Hammett plots. Replace with -CF₂H or -OCF₃ to assess lipophilicity impacts .

- Chloro-substitution : Compare reactivity with bromo/fluoro analogs in Suzuki-Miyaura couplings.

- Piperazine : Replace with morpholine or thiomorpholine to study conformational flexibility’s role in target binding .

Q. How can computational modeling predict target interactions and optimize derivatization?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB ID 1XYZ). Focus on π-π stacking (trifluoromethyl group) and hydrogen bonding (piperazine N-H).

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) for 100 ns to identify key binding residues.

- QSAR Models : Train algorithms on bioactivity data from analogs (e.g., methyl 2-bromo-3-(trifluoromethyl)isonicotinate) to prioritize synthetic targets .

Key Considerations for Experimental Design

- Control Experiments : Include halogen-free analogs to isolate electronic effects of Cl/CF₃ .

- Data Validation : Replicate assays in triplicate with internal standards (e.g., tamoxifen for cytotoxicity).

- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.